molecular formula C19H17N3O2S B2630361 N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 392253-15-5

N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No. B2630361
M. Wt: 351.42
InChI Key: KDGINEWGQVGQKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide” can be represented by the InChI string: InChI=1S/C23H20N4O4S/c1-31-17-8-6-16(7-9-17)27-22(18-12-32-13-19(18)25-27)24-23(30)14-2-4-15(5-3-14)26-20(28)10-11-21(26)29/h2-9H,10-13H2,1H3,(H,24,30) .

Scientific Research Applications

Synthesis and Characterization

N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide, due to its complex chemical structure, has been the focus of synthesis and characterization studies. For instance, Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, which were further reacted to yield pyrazolo[1,5-a]pyrimidine derivatives. These compounds were subjected to in vitro cytotoxic activity screening against Ehrlich Ascites Carcinoma (EAC) cells, highlighting their potential therapeutic applications [Hassan, T. Hafez, & S. A. Osman, 2014]. This demonstrates the compound's relevance in the development of new therapeutic agents.

Antiproliferative and Antimicrobial Activities

Research has also delved into the antiproliferative and antimicrobial potentials of derivatives of this compound. For example, Kim et al. (2011) synthesized phenyl-6,8-dihydropyrazolo[3,4-b][1,4]diazepin-7(1H)-one derivatives, exhibiting competitive antiproliferative activities against melanoma and hematopoietic cell lines. This suggests that modifications of the benzamide backbone can significantly impact the biological activity of these compounds, making them valuable in cancer research [Kim, M. Kim, J. Lee, H. Yu, & J. Hah, 2011].

Catalysis and Chemical Reactions

In the realm of catalysis and chemical reactions, Liu et al. (2014) showcased the synthesis of N-(1,7-Dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives via 1,3-dipolar cycloaddition of azomethine imines with azlactones and subsequent rearrangement. This process, completed rapidly under mild conditions without a catalyst, underscores the compound's versatility in facilitating organic synthesis and potentially developing new chemical entities [Liu, Y. Xu, X. Sun, D. Lu, & L. Guo, 2014].

properties

IUPAC Name

N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S/c1-24-15-9-7-14(8-10-15)22-18(16-11-25-12-17(16)21-22)20-19(23)13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGINEWGQVGQKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.